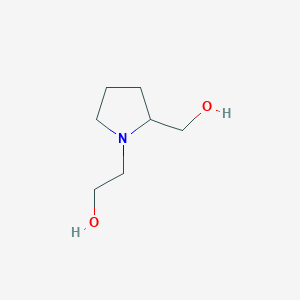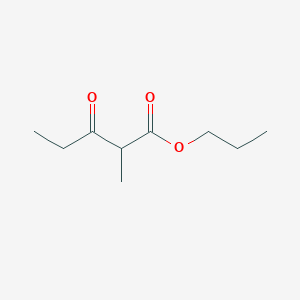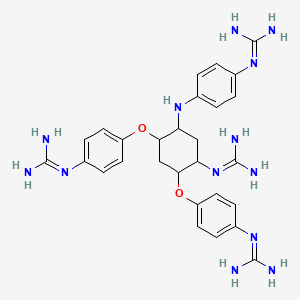![molecular formula C21H23N3 B13976960 Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- CAS No. 71902-35-7](/img/structure/B13976960.png)
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethylaniline with bis(4-aminophenyl)methane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored closely to maintain the purity and yield of the product. Advanced techniques such as distillation and crystallization are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nitro compounds, while reduction may yield amines. Substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various chemical and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
Uniqueness
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
71902-35-7 |
|---|---|
Fórmula molecular |
C21H23N3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)-[4-(dimethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C21H23N3/c1-24(2)20-13-7-17(8-14-20)21(15-3-9-18(22)10-4-15)16-5-11-19(23)12-6-16/h3-14,21H,22-23H2,1-2H3 |
Clave InChI |
UJWULQZUVBZVQU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



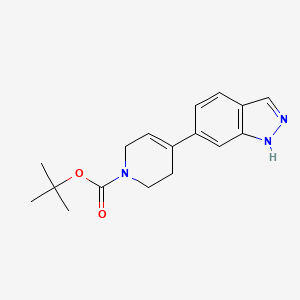
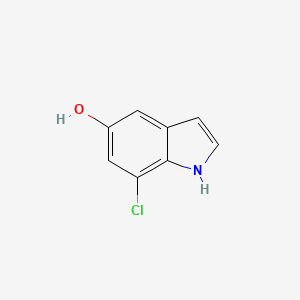
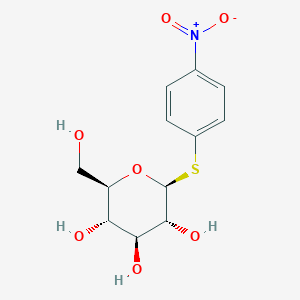
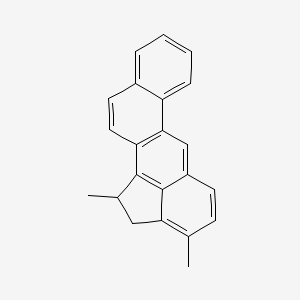
![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)
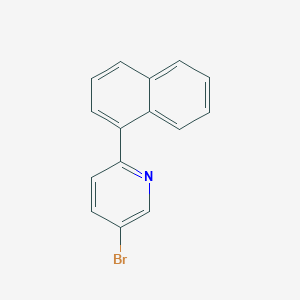
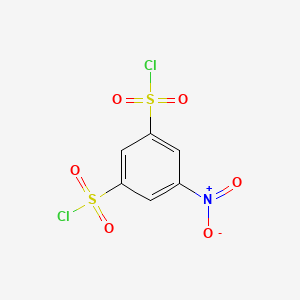
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-Ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13976929.png)
